molecular formula C13H22N4O B1501028 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol CAS No. 1065484-22-1

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol

Cat. No.: B1501028
CAS No.: 1065484-22-1
M. Wt: 250.34 g/mol
InChI Key: QKOZNSDBZBVDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol adheres to systematic IUPAC naming conventions. The primary structure consists of a pyrimidine ring substituted at position 6 with a diethylamino group (–N(CH₂CH₃)₂) and linked to a piperidin-4-ol moiety via a carbon nitrogen bond. The piperidin-4-ol component denotes a six-membered saturated nitrogen-containing ring with a hydroxyl group at position 4. Synonyms include 1-[6-(diethylamino)pyrimidin-4-yl]piperidin-4-ol and 1065484-22-1 .

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₃H₂₂N₄O , with a calculated molecular weight of 250.34 g/mol . This corresponds to:

  • Carbon (C): 13 atoms
  • Hydrogen (H): 22 atoms
  • Nitrogen (N): 4 atoms
  • Oxygen (O): 1 atom
Property Value Source
Molecular Formula C₁₃H₂₂N₄O
Molecular Weight (g/mol) 250.34
SMILES Notation CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)O

Stereochemical Configuration and Conformational Isomerism

The compound’s stereochemistry is influenced by the piperidine ring and substituents. While explicit stereochemical data for this compound is unavailable, related piperidin-4-ol derivatives exhibit:

  • Chair Conformation Dominance : Piperidine rings typically adopt chair conformations due to minimized steric strain.
  • Diethylamino Group Orientation : The diethylamino substituent’s bulk may enforce axial or equatorial positioning, modulating electronic and steric interactions.
  • Hydroxyl Group Flexibility : The piperidin-4-ol hydroxyl group can engage in hydrogen bonding, stabilizing specific conformers.

X-ray Crystallographic Data Interpretation

No direct X-ray crystallography data exists for this compound. However, analogous piperidine derivatives reveal:

  • Hydrogen-Bonding Networks : Hydroxyl groups often form intermolecular O–H⋯O bonds, creating supramolecular chains.
  • Ring Conformation : Piperidine rings in related compounds adopt chair or half-chair structures, depending on substituent electronegativity and hybridization states.
  • Pyrimidine Planarity : The pyrimidine ring likely remains planar, enabling π-π stacking interactions with aromatic systems in biological targets.

Comparative Analysis with Related Piperidin-4-ol Derivatives

Feature This compound 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-ol
Core Structure Pyrimidine + Piperidin-4-ol Chlorinated piperidin-4-one Pyrrolopyrimidine + Piperidin-4-ol
Key Substituents Diethylamino, hydroxyl Chloro, methyl, aryl Amino, pyrrolopyrimidine
Biological Relevance Potential kinase inhibition (inferred) Anti-cancer activity (experimentally validated) PKB kinase binding (X-ray crystallography)
Conformational Behavior Chair conformation (predicted) Chair conformation (observed) Chair conformation (observed)
Hydrogen-Bonding O–H and N–H donors Limited due to chloro substituents Multiple H-bond donors

Properties

IUPAC Name

1-[6-(diethylamino)pyrimidin-4-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O/c1-3-16(4-2)12-9-13(15-10-14-12)17-7-5-11(18)6-8-17/h9-11,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOZNSDBZBVDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671586
Record name 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065484-22-1
Record name 1-[6-(Diethylamino)pyrimidin-4-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis generally begins with substituted piperidine derivatives and pyrimidine moieties. A crucial intermediate is 1-(2-aminoethyl)piperidin-4-ol, which serves as a nucleophilic building block for coupling with pyrimidine derivatives.

Preparation of 1-(2-Aminoethyl)piperidin-4-ol

One established method involves the reduction of (4-hydroxypiperidin-1-yl)acetonitrile using lithium aluminium hydride in tetrahydrofuran (THF):

  • Lithium aluminium hydride (1.0 M in THF) is diluted and cooled to 0 °C under nitrogen.
  • The nitrile intermediate is added slowly, and the mixture is refluxed for 5 hours.
  • Excess hydride is quenched with water and sodium hydroxide.
  • The organic layer is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated to yield 1-(2-aminoethyl)piperidin-4-ol as a yellow oil.
  • Yield: approximately 2.0 g from 2.0 g starting material (quantitative use in next step without purification).

This method is efficient and provides a key intermediate in good yield.

Coupling with Pyrimidine Derivatives

The coupling of 1-(2-aminoethyl)piperidin-4-ol with substituted pyrimidines or related heterocycles is typically achieved via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution under inert atmosphere:

  • A representative procedure uses palladium(II) acetate as a catalyst with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl as ligand.
  • The reaction is conducted in toluene under reflux for 32 hours in an inert atmosphere.
  • Caesium carbonate and triethylamine serve as bases.
  • The reaction mixture is purified by flash chromatography to isolate the target compound.
  • Yield: approximately 30% for the coupling step.

Alternative Synthetic Routes

Other methods reported include:

  • Stirring 1-(2-aminoethyl)piperidin-4-ol with various acid derivatives or activated esters in solvents like dichloromethane or N,N-dimethylformamide at ambient temperature or 80 °C for 2 to 14 hours.
  • Use of coupling reagents such as benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate (PyBROP) and triethylamine to facilitate amide bond formation.
  • Hydrogenation using Raney nickel catalyst under high hydrogen pressure (75 bar) at 55 °C for reduction steps in intermediate synthesis.

Reaction Conditions and Yields Summary Table

Step Reaction Type Reagents/Catalysts Solvent Temperature & Time Yield (%) Notes
1 Reduction of nitrile Lithium aluminium hydride THF Reflux, 5 h Quantitative Quench with water/NaOH, extract with EtOAc
2 Palladium-catalyzed coupling Pd(OAc)2, BINAP, Cs2CO3, Et3N Toluene Reflux, 32 h, inert 30 Purification by flash chromatography
3 Amide coupling PyBROP, triethylamine DMF 20 °C, 14 h Not specified Used for related amide derivatives
4 Hydrogenation Raney nickel, H2 (75 bar) Methanol 55 °C, flow rate 0.8 mL/min Not specified For reduction of fluoro-substituted intermediates

Analytical Data and Purification

  • Purification is commonly performed by flash chromatography on silica gel using dichloromethane/methanol mixtures.
  • Characterization includes ^1H NMR, mass spectrometry (MS APCI+), and thin-layer chromatography (TLC) with Rf values reported (e.g., 0.16 in DCM/MeOH 4:1).
  • The final products are often obtained as oils or solids depending on the substitution pattern and purification method.

Research Findings and Practical Notes

  • The lithium aluminium hydride reduction step is critical and requires careful quenching to avoid side reactions.
  • Palladium-catalyzed coupling under inert atmosphere ensures higher selectivity and yield.
  • The choice of solvent and base significantly affects the reaction efficiency.
  • Yields vary depending on the substrate complexity and reaction scale but typically range from moderate to good.
  • The compound 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol is sensitive to moisture and air, requiring handling under controlled conditions.

Chemical Reactions Analysis

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: In the pharmaceutical industry, it is used in the formulation of various drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group and the piperidin-4-ol moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. This compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituent at Pyrimidine Position 6 Piperidine Substituent Molecular Weight (g/mol) Key Applications/Properties
Target Compound Diethylamino 4-OH 266.34 Potential kinase inhibition
1-(6-Cyclopropylaminopyrimidin-4-yl)piperidin-4-ol () Cyclopropylamino 4-OH 234.30 Research intermediate
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol () Methoxy, Methylthio (positions 6, 2) 4-OH 255.34 Sulfur-containing analog; increased lipophilicity
1-[6-(4-Chlorophenyl)pyridazin-3-yl]piperidin-4-ol () 4-Chlorophenyl (pyridazine core) 4-OH ~300–350 (estimated) Anticonvulsant activity
  • Diethylamino vs.
  • Methoxy/Methylthio vs. Amino Groups: Methoxy and methylthio substituents () increase lipophilicity but reduce hydrogen-bonding capacity compared to amino groups, impacting solubility and target selectivity .

Electronic and Pharmacokinetic Comparisons

Electronic Effects

  • The diethylamino group donates electrons to the pyrimidine ring via resonance, increasing nucleophilicity at position 4. This contrasts with electron-withdrawing groups (e.g., chlorine in ), which reduce ring reactivity .
  • Piperidin-4-ol’s hydroxyl group enables hydrogen bonding, as seen in crystallographic studies of anticonvulsants (), whereas carboxylic acid derivatives () may exhibit higher polarity and ionizability .

Pharmacokinetic Properties

  • Lipophilicity: The diethylamino group (logP ~2.5, estimated) likely improves membrane permeability compared to polar substituents like methoxy (logP ~1.8) .
  • Metabolic Stability: Bulkier substituents (e.g., diethylamino) may slow oxidative metabolism relative to smaller groups (e.g., cyclopropylamino) .

Enzyme Inhibition Potential

  • PLK1 Inhibitors: Pyrimidine-based analogs () with amino substituents show IC₅₀ values in the nanomolar range.
  • Anticonvulsant Activity : Piperidin-4-ol derivatives with arylpyridazine cores () exhibit activity in seizure models. The target compound’s pyrimidine core may offer similar efficacy with improved bioavailability .

Structural Insights from Crystallography

  • Hydrogen-bonding patterns in piperidin-4-ol analogs () correlate with anticonvulsant activity. The hydroxyl group in the target compound may form similar interactions with GABA receptors or ion channels .

Biological Activity

1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol (CAS No. 1065484-22-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrimidine ring substituted with a diethylamino group and a piperidin-4-ol moiety, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The diethylamino group enhances binding affinity, while the hydroxyl group facilitates hydrogen bonding. Such interactions may lead to modulation of various biological pathways, including enzyme inhibition and receptor activation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding : It may interact with specific receptors, influencing signal transduction pathways critical for various physiological responses.

Biological Activity Overview

This compound has been studied for its potential in several areas:

Antitumor Activity

Research indicates that compounds similar to this compound can act as potent inhibitors of protein kinases, which are often deregulated in cancer. For instance, derivatives have shown significant selectivity for PKB (protein kinase B) over PKA (protein kinase A), suggesting potential as antitumor agents .

Antimicrobial Properties

Preliminary studies suggest that derivatives of piperidine and pyrimidine structures exhibit antibacterial and antifungal activities. The compound's structural analogs have been tested against various bacterial strains, showing promising results in inhibiting growth at low MIC (Minimum Inhibitory Concentration) values .

Table 1: Biological Activities of this compound Analogues

Activity Target Effect Reference
AntitumorPKBInhibition of tumor growth
AntibacterialE. coli, S. aureusMIC values ranging from 0.0039 to 0.025 mg/mL
AntifungalC. albicansMIC values from 3.125 to 100 mg/mL

Q & A

Q. What are the common synthetic routes for 1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol, and what challenges arise in achieving high purity?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a pyrimidine precursor (e.g., 6-chloropyrimidin-4-amine) with diethylamine under reflux conditions forms the diethylamino-substituted pyrimidine. Subsequent coupling with piperidin-4-ol via a Buchwald-Hartwig amination or Mitsunobu reaction introduces the piperidine moiety . Key challenges include controlling regioselectivity during pyrimidine functionalization and minimizing byproducts from competing reactions. Purification often requires column chromatography or recrystallization, with purity validated via HPLC and NMR .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

X-ray crystallography (e.g., using SHELXL ) resolves the 3D structure, confirming the dihedral angle between the pyrimidine and piperidine rings. Spectroscopic methods include:

  • NMR : 1^1H and 13^13C NMR verify substituent positions (e.g., diethylamino protons at δ ~3.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~279.2 for C13_{13}H22_{22}N4_4O).
  • IR spectroscopy : Hydroxyl stretching (~3200–3400 cm1^{-1}) and pyrimidine ring vibrations (~1600 cm1^{-1}) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens include:

  • Enzyme inhibition : Kinase or phosphatase assays (e.g., fluorescence-based ADP-Glo™) to assess binding affinity .
  • Cellular assays : Cytotoxicity profiling (MTT assay) and receptor binding studies (e.g., GPCR or ion channel targets via calcium flux assays) .
  • Solubility/logP : Shake-flask method to determine hydrophobicity, critical for in vivo studies .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding ambiguities) be resolved for this compound?

Conflicts in hydrogen bonding patterns (e.g., hydroxyl group orientation) require:

  • High-resolution datasets : Collect data at synchrotron facilities (≤1.0 Å resolution) to reduce thermal motion artifacts .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O–H···N bonds) and compare with graph-set descriptors .
  • DFT calculations : Optimize the crystal structure using Gaussian or ORCA to validate hydrogen bond geometries .

Q. What strategies optimize the synthesis yield while minimizing side reactions?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2 vs. Xantphos-Pd) for coupling efficiency .
  • Reaction monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts .

Q. How do structural modifications (e.g., replacing diethylamino with dimethylamino) affect biological activity?

Comparative studies using analogues reveal:

  • Dimethylamino substitution : Increases logP (by ~0.5 units), enhancing blood-brain barrier penetration but reducing aqueous solubility .
  • Piperidine ring substitution : 4-Hydroxyl removal decreases hydrogen bonding with target enzymes (e.g., CCR5 antagonists), lowering IC50_{50} values .
  • Activity cliffs : QSAR modeling identifies critical substituents (e.g., pyrimidine N1 position) for target engagement .

Q. What computational methods predict off-target interactions for this compound?

  • Molecular docking : AutoDock Vina or Glide screens against Protein Data Bank (PDB) targets, prioritizing kinases and GPCRs .
  • Machine learning : Train models on ChEMBL data to predict ADMET profiles and toxicity risks .
  • MD simulations : GROMACS simulations (100 ns) assess binding stability with hERG channels to flag cardiac liability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-(6-(Diethylamino)pyrimidin-4-yl)piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.